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molecular formula C8H5ClO4 B1346634 4-Chlorophthalic acid CAS No. 89-20-3

4-Chlorophthalic acid

Cat. No. B1346634
M. Wt: 200.57 g/mol
InChI Key: DVIPPHSQIBKWSA-UHFFFAOYSA-N
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Patent
US04124593

Procedure details

The starting material is prepared as follows: The mixture of 9.0 g of 4-chloro-o-xylene and the solution of 60.7 g of potassium permanganate in 280 ml of water is refluxed until the purple color disappears (about 7 hours) whereupon 3/4 of the water are distilled off and the remaining suspension is filtered while still hot. The residue is washed with hot water several times the clear and colorless filtrate (pH~12) is concentrated to about 50 ml and acidified with 33 ml of concentrated hydrochloric acid. The cold mixture is extracted 3 times with ethyl acetate, the organic layer dried and evaporated to give the 4 -chlorophthalic acid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(C)C(C)=CC=1.[Mn]([O-])(=O)(=O)=[O:11].[K+].NC1C=CC(C)=C(N2[C:28](=[O:29])[C:27]3=[CH:30][C:31]([Cl:34])=[CH:32][CH:33]=[C:26]3[C:25]2=[O:35])C=1.[OH2:36]>>[Cl:34][C:31]1[CH:30]=[C:27]([C:28]([OH:29])=[O:11])[C:26](=[CH:33][CH:32]=1)[C:25]([OH:35])=[O:36] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)C)C
Step Two
Name
Quantity
60.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
280 mL
Type
reactant
Smiles
O
Step Three
Name
water
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)C)N1C(C=2C(C1=O)=CC(=CC2)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
(about 7 hours)
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
are distilled off
FILTRATION
Type
FILTRATION
Details
the remaining suspension is filtered while still hot
WASH
Type
WASH
Details
The residue is washed with hot water several times the clear and colorless filtrate (pH~12)
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to about 50 ml
EXTRACTION
Type
EXTRACTION
Details
The cold mixture is extracted 3 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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